6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Overview
Description
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C₈H₇N₃O₂. It is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the aldehyde group . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 6-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as kinases involved in cell signaling pathways. By inhibiting these kinases, it can modulate cellular processes like proliferation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolopyridine core but lacks the methyl and aldehyde groups.
6-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the nitro and aldehyde groups.
Uniqueness
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-5-8(12(14)15)2-7-6(4-13)3-10-9(7)11-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIUAEPXHQCUTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646871 |
Source
|
Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-24-8 |
Source
|
Record name | 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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